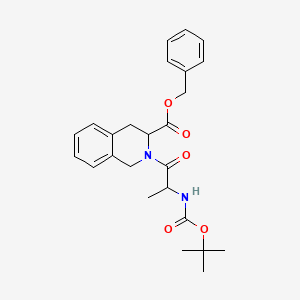
Boc-DL-Ala-DL-Tic-OBn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Ala-DL-Tic-OBn is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis. The compound consists of tert-butoxycarbonyl (Boc) protected alanine (Ala) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) with a benzyl ester (OBn) group. This combination of functional groups makes it a versatile intermediate in the synthesis of various peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ala-DL-Tic-OBn typically involves multiple steps, starting with the protection of the amino acids. The Boc group is introduced to protect the amino group of alanine, while the benzyl ester group is used to protect the carboxyl group of Tic. The synthesis can be carried out under both aqueous and anhydrous conditions, depending on the specific requirements of the reaction.
Protection of Alanine: The amino group of alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Protection of Tic: The carboxyl group of Tic is protected using benzyl alcohol (BnOH) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected alanine and Tic are then coupled using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Ala-DL-Tic-OBn undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and benzyl ester protecting groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation using palladium on carbon (Pd/C) for benzyl ester removal.
Coupling: DIC or EDC with DMAP or hydroxybenzotriazole (HOBt) as catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Ala-DL-Tic-OBn is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of peptide interactions and protein folding.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-DL-Ala-DL-Tic-OBn involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, leading to the synthesis of larger peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-Ala-OH: Similar in structure but lacks the Tic and benzyl ester groups.
Fmoc-DL-Ala-DL-Tic-OBn: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-DL-Tic-OH: Similar but lacks the alanine and benzyl ester groups.
Uniqueness
Boc-DL-Ala-DL-Tic-OBn is unique due to its combination of Boc-protected alanine and Tic with a benzyl ester group, making it a versatile intermediate for the synthesis of complex peptides and organic molecules.
Eigenschaften
IUPAC Name |
benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDDNAKFOMLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
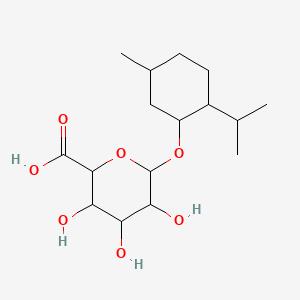
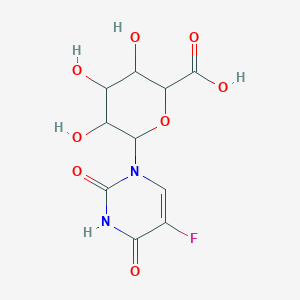
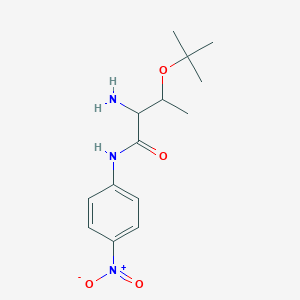
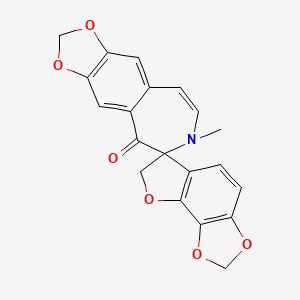


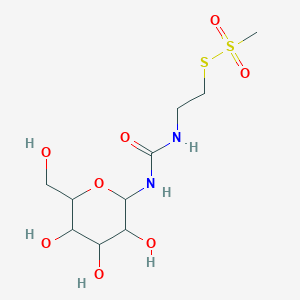

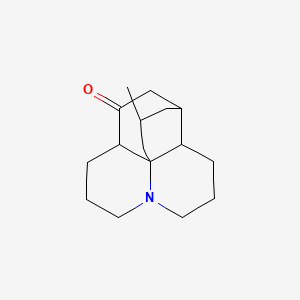
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
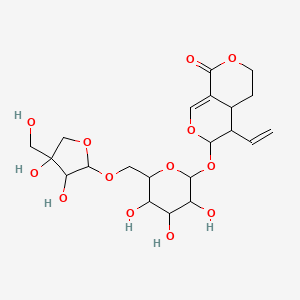
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
